molecular formula C12H11ClO3 B8274311 Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate

Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate

Cat. No. B8274311
M. Wt: 238.66 g/mol
InChI Key: NSJIORQBJFYKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 6-chloro-2-hydroxy-3,4-dihydro-1-naphthoate

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

methyl 6-chloro-2-hydroxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H11ClO3/c1-16-12(15)11-9-4-3-8(13)6-7(9)2-5-10(11)14/h3-4,6,14H,2,5H2,1H3

InChI Key

NSJIORQBJFYKRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC2=C1C=CC(=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.1 g (252 mmol) of 60% sodium hydride in oil, 621 ml of toluene and 14.18 ml (163 mmol) of dimethyl carbonate are introduced into a 2 l reactor. The reaction mixture is stirred at reflux for 1 h. A solution of 15.2 g (84 mmol) of 6-chloro-3,4-dihydro-1H-naphthalen-2-one in 268 ml of toluene is subsequently added. The reaction mixture is heated at reflux for 24 h. The reaction mixture is subsequently cooled to 0° C. and then acidified by addition of 92 ml of acetic acid. 114 ml of water are added and the separated organic phase is separated by settling and washed with three times 150 ml of water and then with 100 ml of a saturated aqueous sodium chloride solution. The organic phase is subsequently dried over magnesium sulphate and then concentrated under reduced pressure. The residue is purified by chromatography on a silica column (elution being carried out with a mixture of cyclohexane and of dichloromethane) to result in 12.8 g (53.6 mmol) of the expected product used as is in the following stage.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14.18 mL
Type
reactant
Reaction Step One
Quantity
621 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
268 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
114 mL
Type
solvent
Reaction Step Four

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